2-Amino-1-(4-nitrophenyl)ethanol
Overview
Description
2-Amino-1-(4-nitrophenyl)ethanol is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals and organic molecules. The compound features an amino group and a nitrophenyl group attached to an ethanol backbone. It is of interest in the field of organic chemistry due to its potential applications in drug development and synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a new base-labile carboxyl protecting group, the 2-(4-acetyl-2-nitrophenyl)ethyl (Anpe) group, was developed, which is derived from the alcohol precursor 1-[4-(2-hydroxyethyl)-3-nitrophenyl]-1-ethanone . Another study reported the synthesis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole, which, although not the same, shares a similar synthetic pathway that could be relevant for the synthesis of 2-Amino-1-(4-nitrophenyl)ethanol . Additionally, the reduction of 3-[2-(2-hydroxyethoxy)phenyl]-2-(4-nitrophenyl)propionitrile was shown to produce a compound with a related structure . A new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate of cardiovascular drugs, was also studied, which could provide insights into the synthesis of 2-Amino-1-(4-nitrophenyl)ethanol .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction analysis. For example, the crystal structure of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole ethanol solvate 0.25 hydrate was elucidated, revealing two non-coplanar ring systems of phenol and thiazole . Although not directly related to 2-Amino-1-(4-nitrophenyl)ethanol, such structural analyses are crucial for understanding the molecular geometry and potential reactivity of similar compounds.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, providing insights into possible chemical reactions that 2-Amino-1-(4-nitrophenyl)ethanol might undergo. For instance, the reaction of 2-amino-5-nitrophenol with α-ketoacids and esters leads to various heterocyclic compounds, such as benzoxazinones and benzoxazolines . These findings suggest that 2-Amino-1-(4-nitrophenyl)ethanol could also participate in reactions to form heterocyclic structures or undergo transformations involving its amino and nitro groups.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-Amino-1-(4-nitrophenyl)ethanol are not detailed in the provided papers, the studies do offer some information on related compounds. For example, the crystal structure analysis of 2-Amino-4-(4-hydroxyphenyl)-5-propylthiazole provides data on its crystal system, space group, and intermolecular hydrogen bonding . Such information can be used to infer the solubility, stability, and potential intermolecular interactions of 2-Amino-1-(4-nitrophenyl)ethanol. Additionally, the synthesis process of 2-(4-aminophenyl) ethanol includes details on the yield and purity, which are important factors in the synthesis and application of 2-Amino-1-(4-nitrophenyl)ethanol .
Scientific Research Applications
Heterocyclization Reactions
2-Amino-1-(4-nitrophenyl)ethanol demonstrates utility in the formation of oxazaheterocycles through reactions with various electrophilic reagents. These reactions lead to the creation of diverse compounds such as 1,3-oxazolidin-2-one, morpholin-2-, -3-one, and 1,3-oxazolidine, indicating the compound's potential in synthesizing a variety of oxazaheterocycles (Palchikov, 2015).
Synthesis of Liquid Crystalline Polymers
In polymer science, 2-Amino-1-(4-nitrophenyl)ethanol is utilized in the synthesis of novel liquid crystalline polymers. The compound is a key precursor in producing polymers with distinct electrical and liquid crystalline properties, which have potential applications in advanced materials technology (Hosseini & Hoshangi, 2015).
Development of Electro Optical Active Polyurethanes
This compound is used in the synthesis of new derivatives aimed at developing electro-optical active polyurethanes. The derivatives synthesized from 2-Amino-1-(4-nitrophenyl)ethanol are characterized for their non-linear optical (NLO) performance, indicating the compound's importance in creating materials with specific optical properties (Jecs et al., 2009).
Study of Azo Dye Diffusion in Liquid Crystals
Research involving 2-Amino-1-(4-nitrophenyl)ethanol includes studying the diffusion anisotropy of its derivatives in liquid crystal mixtures. This kind of study is crucial for understanding the dynamics of dye molecules in different orientations relative to the liquid crystal's director (Sabet & Khoshsima, 2010).
Catalytic Reduction Studies
In the field of catalysis, studies have focused on using 2-Amino-1-(4-nitrophenyl)ethanol derivatives for the reduction of nitroarenes to aminoarenes. This showcases the compound's role in facilitating selective reduction reactions, which are vital in various chemical synthesis processes (Watanabe et al., 1984).
Safety And Hazards
Future Directions
The future directions of 2-Amino-1-(4-nitrophenyl)ethanol could involve its use in the synthesis of diverse N/O-containing heterocyclic frameworks. As the field of nanotechnology expands, there may be increased interest in the use of nanostructured materials for the rapid synthesis of biologically relevant heterocycles .
properties
IUPAC Name |
2-amino-1-(4-nitrophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOWZBGCZPHHLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385299 | |
Record name | 2-amino-1-(4-nitrophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-nitrophenyl)ethanol | |
CAS RN |
16428-47-0 | |
Record name | 2-amino-1-(4-nitrophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(4-nitrophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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